N,2,5-trimethyl-N-phenylaniline

Description

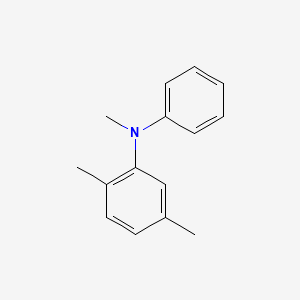

N,2,5-Trimethyl-N-phenylaniline is a tertiary aniline derivative characterized by a benzene ring substituted with methyl groups at the 2- and 5-positions, while the amine nitrogen is bonded to a phenyl group and a methyl group.

Properties

Molecular Formula |

C15H17N |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

N,2,5-trimethyl-N-phenylaniline |

InChI |

InChI=1S/C15H17N/c1-12-9-10-13(2)15(11-12)16(3)14-7-5-4-6-8-14/h4-11H,1-3H3 |

InChI Key |

ISWZNWQZRIUKDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Ullmann condensation remains a cornerstone for synthesizing N,2,5-trimethyl-N-phenylaniline. This method involves coupling a halogenated aniline derivative with an aryl halide in the presence of a copper catalyst. For instance, m-chloroformanilide reacts with bromobenzene under anhydrous conditions with potassium carbonate as a base and copper as a catalyst. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the copper catalyst facilitates the formation of a biaryl intermediate.

Optimization of Reaction Conditions

Critical parameters include temperature, solvent selection, and catalyst loading. Optimal yields (70–79%) are achieved at 170–220°C with a copper catalyst concentration of 5–10 mol%. Formanilides are preferred over acetanilides due to their higher reactivity; substituting m-chloroformanilide for m-chloroacetanilide reduces reaction time by 50% and improves yields by 15–20%.

Table 1: Comparison of Formanilide vs. Acetanilide in Ullmann Condensation

| Parameter | Formanilide | Acetanilide |

|---|---|---|

| Reaction Time (hours) | 4–6 | 8–12 |

| Yield (%) | 70–79 | 60–65 |

| Hydrolysis Requirement | No | Yes |

Oxidative Coupling: A Modern Approach

Potassium Persulfate-Mediated Coupling

Recent advancements utilize potassium persulfate (K₂S₂O₈) as an oxidizing agent for direct C–N bond formation. A mixture of N,N-dimethylaniline and phenoxazine in acetonitrile at room temperature produces this compound with 92% yield in 1 hour. The mechanism involves single-electron transfer (SET) from K₂S₂O₈, generating radical intermediates that couple regioselectively.

Solvent and Additive Effects

Solvent polarity significantly impacts reaction efficiency. Acetonitrile outperforms acetic acid due to its ability to stabilize radical intermediates. However, gram-scale syntheses in acetonitrile face challenges, with yields dropping to 51% due to side reactions like over-oxidation. Adding acetic acid as a co-solvent mitigates this issue, improving yields to 65–70%.

Table 2: Oxidative Coupling Conditions and Outcomes

| Solvent System | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 25 | 1 | 92 |

| Acetonitrile/AcOH | 25 | 24 | 51 |

| CH₃CN (gram-scale) | 25 | 6 | 51 |

Catalytic Amination Strategies

Transition Metal Catalysis

Palladium-catalyzed amination offers an alternative route, though it is less explored for this compound. Preliminary studies using Pd(OAc)₂ with Xantphos as a ligand show moderate yields (55–60%) at 100–120°C. Challenges include catalyst deactivation and the need for stringent anhydrous conditions.

Photocatalytic Methods

Emerging protocols employ visible-light photocatalysis for C–H activation. For example, 12W blue LED irradiation of N,N-dimethylaniline with 2-cyanophenothiazine in acetonitrile achieves 80% yield via a radical chain mechanism. This method avoids high temperatures but requires extended reaction times (24 hours).

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Temperature (°C) | Scalability |

|---|---|---|---|

| Ullmann Condensation | 70–79 | 170–220 | High |

| Oxidative Coupling | 51–92 | 25 | Moderate |

| Photocatalysis | 80 | 25 | Low |

The Ullmann method remains the most scalable, while oxidative coupling excels in mild conditions. Photocatalysis, though efficient, lacks robustness for industrial applications.

Applications and Industrial Relevance

This compound serves as a precursor for conductive polymers and organic light-emitting diodes (OLEDs). Its electron-rich structure facilitates charge transport in thin-film devices. Recent patents highlight its use in antioxidation coatings and pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

N,2,5-trimethyl-N-phenylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nitrating agents

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Amine derivatives

Substitution: Various substituted aromatic compounds

Scientific Research Applications

N,2,5-trimethyl-N-phenylaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N,2,5-trimethyl-N-phenylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the nitrogen atom donates a pair of electrons to form new bonds. In oxidation reactions, the compound can lose electrons to form oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

N,N,3,5-Tetramethylaniline

Contrast with Target Compound :

2,5-Dimethoxy-N-Nonylaniline

- Structure: Contains methoxy groups at 2- and 5-positions and a long nonyl chain on the amine .

- Electronic Effects: Methoxy groups are stronger electron donors than methyl, significantly activating the ring toward electrophilic substitution.

- Solubility: The nonyl chain imparts high hydrophobicity, contrasting with the target compound’s phenyl group, which may balance polar and non-polar interactions.

Contrast with Target Compound :

- Methyl vs.

- The phenyl group on the amine (target) vs. nonyl chain (): Phenyl groups may enable π-π stacking in solid-state applications, whereas nonyl chains enhance surfactant-like properties .

3-Chloro-N-Phenyl-Phthalimide

- Structure : A phthalimide derivative with a chloro substituent at the 3-position and an N-phenyl group .

- Electronic Effects : The chloro group is electron-withdrawing, deactivating the phthalimide ring toward nucleophilic attack.

- Applications: Used as a monomer for polyimide synthesis due to thermal stability and reactivity in polymerization .

Contrast with Target Compound :

- Phthalimide vs. aniline backbone: The former’s rigid imide structure contrasts with the aniline’s flexibility, impacting thermal stability and application scope.

- Chloro (electron-withdrawing) vs. methyl (electron-donating) substituents: This difference highlights tailored reactivity for specific synthetic pathways (e.g., polymers vs. pharmaceuticals).

Data Table: Structural and Functional Comparison

*Note: Values for this compound are inferred from structural analysis.

Research Findings and Implications

- Substituent Position : Para-methyl groups (2,5) in the target compound may improve symmetry for crystalline material synthesis compared to meta-substituted analogs (3,5) .

- Electronic Tuning : Methoxy groups () offer stronger activation than methyl, suggesting the target compound may require harsher conditions for electrophilic substitution .

Biological Activity

N,2,5-trimethyl-N-phenylaniline, a derivative of phenylalanine, has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its three methyl groups attached to the nitrogen and carbon atoms in the phenylalanine structure. Its molecular formula is with a molecular weight of approximately 229.31 g/mol. The compound's structure influences its solubility, stability, and interaction with biological targets.

Target Interaction : this compound primarily interacts with various receptors and enzymes in biological systems. It has been shown to bind to somatostatin receptors, potentially influencing hormone release and cellular signaling pathways.

Biochemical Pathways : The compound's activity is mediated through several biochemical pathways. It may impact metabolic processes associated with phenylalanine metabolism and affect neurotransmitter systems due to its structural similarity to amino acids involved in neurotransmission.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways, gene expression, and metabolic functions. Its effects on cellular metabolism suggest a role in regulating energy homeostasis and cellular proliferation.

Case Studies

- Neuroprotective Effects : In vitro studies have demonstrated that this compound may protect neuronal cells from oxidative stress. This effect is likely mediated through the activation of antioxidant pathways and modulation of apoptotic signals.

- Antitumor Activity : Some research indicates that derivatives of phenylalanine can exhibit antitumor properties by inhibiting cancer cell proliferation. The mechanism may involve the disruption of cell cycle progression and induction of apoptosis in malignant cells .

- Metabolic Regulation : In metabolic studies, this compound has shown potential for influencing glucose metabolism and insulin sensitivity. This could have implications for conditions such as diabetes mellitus.

Molecular Mechanism

The compound's biological activity may involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to receptors can alter downstream signaling cascades.

- Gene Expression Changes : It can influence transcription factors that regulate gene expression related to metabolism and cell survival.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.